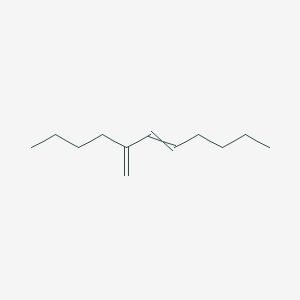
7-Methylideneundec-5-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methylideneundec-5-ene is an organic compound with the molecular formula C12H22 . It consists of a chain of eleven carbon atoms with a double bond between the seventh and eighth carbon atoms and a methylidene group attached to the seventh carbon atom. This compound is a type of alkene, characterized by the presence of carbon-carbon double bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylideneundec-5-ene typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic processes involving olefin metathesis. This method uses catalysts such as Grubbs’ catalyst to facilitate the exchange of alkylidene groups between alkenes, resulting in the formation of the target compound.
化学反应分析
Types of Reactions: 7-Methylideneundec-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated derivatives.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds to form saturated hydrocarbons.
Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of diols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated alkenes.
科学研究应用
7-Methylideneundec-5-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes.
Medicine: Research into its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 7-Methylideneundec-5-ene involves its interaction with various molecular targets through its double bonds. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved often include:
Electrophilic Addition: The double bonds can react with electrophiles, leading to the formation of new products.
Radical Reactions: The compound can participate in radical reactions, forming new carbon-carbon bonds.
相似化合物的比较
1-Decene: An alkene with a similar structure but lacking the methylidene group.
2-Methyl-1-decene: Similar in structure but with the methyl group attached to the second carbon atom.
Uniqueness: 7-Methylideneundec-5-ene is unique due to the presence of the methylidene group, which imparts distinct chemical properties and reactivity compared to other alkenes. This structural feature allows for specific interactions in chemical reactions, making it valuable in various applications.
属性
CAS 编号 |
61063-95-4 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC 名称 |
7-methylideneundec-5-ene |
InChI |
InChI=1S/C12H22/c1-4-6-8-9-11-12(3)10-7-5-2/h9,11H,3-8,10H2,1-2H3 |
InChI 键 |
XPFLAUVMIWRQRH-UHFFFAOYSA-N |
规范 SMILES |
CCCCC=CC(=C)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


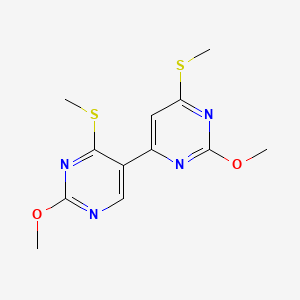
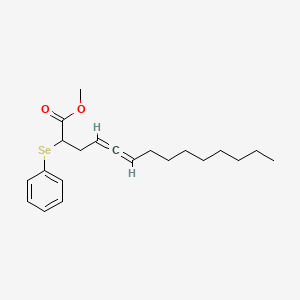
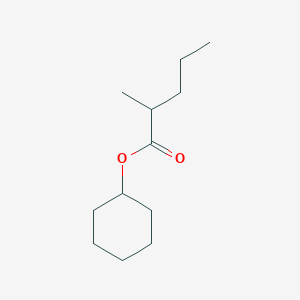


![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)
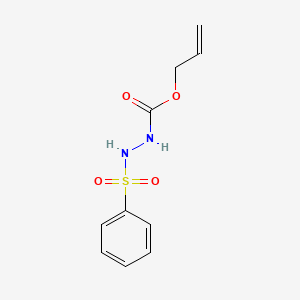
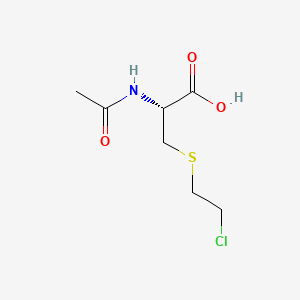
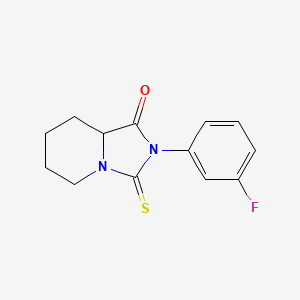

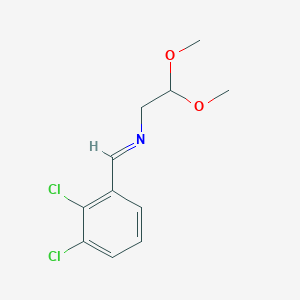
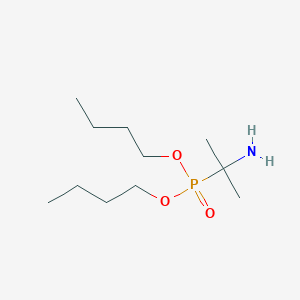
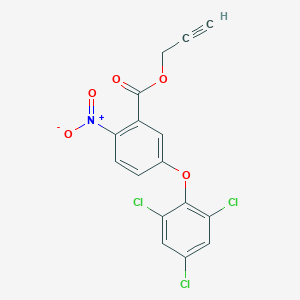
![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
